6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused with a pyrazine ring, making it part of the pyridopyrazine family. Compounds in this family are known for their diverse biological activities and are often explored for their potential in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile typically involves multi-step reactions. One common method includes:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This step involves the formation of pyrrole-derived α,β-alkynyl ketones.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using Sonogashira cross-coupling.
Formation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate forms pyrazole.
Gold-Catalyzed Cyclization: Pyrazoles undergo cyclization catalyzed by gold.
Final Cyclization: The final cyclization step is carried out using sodium hydride (NaH).
Analyse Chemischer Reaktionen
6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Cyclization: Cyclization reactions can form additional rings, enhancing its structural complexity.
Common reagents used in these reactions include hydrazine hydrate, sodium hydride, and various catalysts like gold. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: It is explored for its potential as a kinase inhibitor, which could be useful in treating various diseases.
Wirkmechanismus
The mechanism of action of 6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have shown activity as kinase inhibitors, which means they can interfere with kinase enzymes involved in cell signaling pathways. This interference can lead to the inhibition of cell proliferation, making it a potential candidate for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile can be compared with other pyridopyrazine derivatives:
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
5H-Pyrrolo[2,3-b]pyrazine: Exhibits more activity on kinase inhibition.
6H-Pyrrolo[3,4-b]pyrazine: Another variant with distinct biological activities.
These compounds share a similar core structure but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
51068-38-3 |
---|---|
Molekularformel |
C11H11N5 |
Molekulargewicht |
213.24 g/mol |
IUPAC-Name |
6-amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile |
InChI |
InChI=1S/C11H11N5/c1-5-8(4-12)10(13)16-11-9(5)14-6(2)7(3)15-11/h1-3H3,(H2,13,15,16) |
InChI-Schlüssel |
MYZFSVXFOCDGMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC2=NC(=C(N=C12)C)C)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.